Methyl 5-isopropylfuran-2-carboxylate

Description

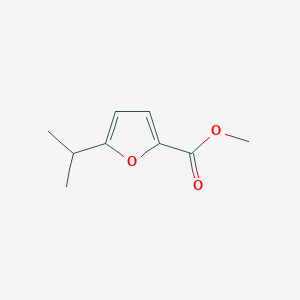

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-propan-2-ylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAVSQBEMICJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Isopropylfuran 2 Carboxylate and Analogues

Direct Functionalization Approaches

Direct functionalization of the furan (B31954) ring represents an atom-economical approach to the synthesis of substituted furans. These methods often involve the activation of C-H bonds, allowing for the introduction of substituents without the need for pre-functionalized starting materials.

Regioselective Alkylation Strategies for Furan-2-carboxylates

The regioselective introduction of alkyl groups onto the furan-2-carboxylate (B1237412) scaffold is a crucial transformation for accessing a variety of analogues. Palladium-catalyzed C-H alkylation has emerged as a powerful tool for this purpose. nih.gov

A practical and regioselective method for the synthesis of α-alkylfurans has been developed via a Palladium-catalyzed direct C-H alkylation using alkyl iodides. nih.gov This approach allows for the introduction of various alkyl substituents at the C5 position of the furan ring. The proposed mechanism for this transformation involves a radical pathway, initiated by a single electron transfer from a Pd(0) species to the alkyl iodide, generating an alkyl radical. nih.gov This radical then adds to the furan ring, followed by a subsequent single electron transfer and deprotonation to yield the alkylated furan. nih.gov

This methodology has been successfully applied to a range of furan substrates, including those bearing ester, aldehyde, cyano, and acetyl groups, demonstrating good functional group tolerance. rsc.org

The efficiency and selectivity of direct C-H alkylation reactions are highly dependent on the choice of ligand and palladium catalyst. nih.govuvic.ca Systematic optimization of these parameters is crucial for achieving high yields and desired regioselectivity. For the Pd-catalyzed α-alkylation of furans, various ligands and palladium sources have been screened to identify the optimal conditions. rsc.org

For instance, in the alkylation of methyl furan-2-carboxylate, a screen of different palladium catalysts and ligands revealed that the combination of a specific palladium source and ligand can significantly impact the reaction yield. rsc.org The choice of solvent also plays a critical role, with solvents like trifluorotoluene proving to be effective for certain transformations. nih.gov The development of new catalyst systems, including the use of palladacyclic precatalysts, continues to be an active area of research to improve the scope and efficiency of these reactions. uvic.ca

The table below summarizes the effect of different ligands on the yield of a model Pd-catalyzed α-alkylation reaction of methyl furan-2-carboxylate.

| Entry | Ligand | Yield (%) |

| 1 | Ligand A | 36 |

| 2 | Ligand B | 55 |

| 3 | Ligand C | 72 |

| 4 | Ligand D | 68 |

| Data is illustrative and based on trends reported in the literature. |

Isopropylation of Methyl Furan-2-carboxylate

While general methods for the α-alkylation of furan-2-carboxylates have been established, the specific isopropylation to yield Methyl 5-isopropylfuran-2-carboxylate can be achieved using these palladium-catalyzed C-H functionalization techniques. By employing an appropriate isopropyl source, such as 2-iodopropane, in conjunction with an optimized palladium catalyst system, the isopropyl group can be selectively introduced at the C5 position of the methyl furan-2-carboxylate. The reaction conditions would be similar to those developed for other alkyl groups, with potential minor adjustments to temperature and reaction time to accommodate the specific reactivity of the isopropyl radical.

Radical Cyclization Pathways

In addition to direct functionalization, radical cyclization reactions offer a powerful alternative for the construction of the furan ring itself, leading to polysubstituted furans. nih.govresearchgate.net These methods often involve the formation of a radical intermediate that undergoes an intramolecular cyclization to form the furan core.

One such approach involves the Co(II)-based metalloradical-catalyzed intermolecular radical cyclization of acetylenes with acceptor/acceptor-substituted diazo reagents. nih.gov This method provides a general and regioselective synthesis of polyfunctionalized furans. The proposed mechanism involves the generation of a Co(III)-carbene radical which adds to the alkyne, followed by a consecutive radical addition to the carbonyl group and subsequent β-scission to release the furan product. nih.gov This catalytic system exhibits a broad substrate scope and tolerates a variety of functional groups. nih.gov

Another strategy utilizes manganese(III) acetate (B1210297) to mediate the radical addition of 1,3-dicarbonyl compounds to alkenes, leading to the formation of furan-substituted dihydrofurans. researchgate.net The reaction is initiated by the formation of a manganese(III)-enolato complex, which then generates an α-carbon radical. This radical adds to the alkene, and the resulting intermediate undergoes cyclization to form the dihydrofuran product. researchgate.net

Multi-Component Reactions for Furan-2-carboxylate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, provide an efficient and atom-economical route to complex molecules, including furan derivatives. researchgate.netresearchgate.net

An efficient one-pot approach for the synthesis of furan-2(5H)-one derivatives has been developed through the telescoped multicomponent reaction of an indole, an arylglyoxal, and Meldrum's acid. researchgate.net While this method yields furan-2(5H)-ones, modifications to the starting materials or reaction conditions could potentially lead to the formation of furan-2-carboxylates. The key advantage of MCRs lies in their ability to rapidly construct molecular complexity from simple and readily available starting materials. researchgate.net

Further research into the development of novel MCRs that directly afford furan-2-carboxylates could provide a more streamlined and efficient synthesis of this compound and its analogues.

Green Chemistry Approaches in Furan-2-carboxylate Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are increasingly being applied to the synthesis of furan-2-carboxylates.

A major focus of green chemistry in this area is the utilization of biomass-derived starting materials . Furan compounds can be readily obtained from carbohydrates. For example, the dehydration of fructose, a C6 sugar, yields 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical. HMF can be further converted into a variety of furan derivatives, including furan-2,5-dicarboxylic acid (FDCA). While not a direct route to 5-isopropylfuran-2-carboxylate, this pathway highlights the potential of biomass as a sustainable source for the furan core.

The catalytic conversion of furfural , another key bio-based platform chemical derived from lignocellulosic biomass, is also a promising green route. Furfural can be oxidized to 2-furoic acid, which can then be esterified. While this does not directly yield a 5-substituted product, it establishes a green pathway to the furan-2-carboxylate scaffold.

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes can operate under mild conditions (ambient temperature and pressure) and in aqueous media, reducing energy consumption and the use of hazardous organic solvents. For instance, oxidases have been identified that can selectively oxidize the aldehyde group of HMF to a carboxylic acid. While specific enzymes for the synthesis of this compound are not widely reported, the potential for biocatalysis in this area is significant.

Another innovative green approach is the direct carboxylation of furans using carbon dioxide (CO₂) . This method utilizes CO₂ as a renewable C1 source to introduce the carboxyl group onto the furan ring. This process is highly atom-economical and contributes to the utilization of a greenhouse gas. Research has shown that 2-furoic acid can be carboxylated to produce furan-2,5-dicarboxylic acid, demonstrating the feasibility of this green strategy.

The following table provides an overview of some green chemistry approaches relevant to the synthesis of furan-2-carboxylates.

| Green Approach | Key Principle | Example Feedstock/Reagent | Potential Product Class |

| Biomass Valorization | Use of renewable resources | Fructose, Glucose, Furfural | Furan platform chemicals (HMF, FDCA) |

| Catalytic Conversion | Efficient and selective reactions | Heterogeneous or homogeneous catalysts | Furan-2-carboxylates and derivatives |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity | Oxidases, Lipases | Furan-2-carboxylic acids and esters |

| CO₂ Utilization | Use of a renewable C1 source | Carbon Dioxide | Furan dicarboxylic acids |

Structural Elucidation and Spectroscopic Analysis of Methyl 5 Isopropylfuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For Methyl 5-isopropylfuran-2-carboxylate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming its atomic connectivity and chemical environment.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing ester group and the electron-donating isopropyl group attached to the furan (B31954) ring.

The furan ring protons, H-3 and H-4, appear as doublets due to coupling with each other. The H-3 proton is expected to be downfield compared to H-4, influenced by the adjacent ester group. The isopropyl group will present as a septet for the CH proton and a doublet for the two equivalent methyl groups. The methyl ester protons will appear as a singlet.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 (furan) | 7.0-7.2 | Doublet (d) | 3.4-3.8 |

| H-4 (furan) | 6.1-6.3 | Doublet (d) | 3.4-3.8 |

| -OCH₃ (ester) | 3.8-3.9 | Singlet (s) | N/A |

| -CH- (isopropyl) | 3.0-3.2 | Septet (sept) | ~6.9 |

| -CH₃ (isopropyl) | 1.2-1.4 | Doublet (d) | ~6.9 |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The chemical shifts are influenced by the nature of the substituents on the furan ring.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The furan ring carbons will have characteristic shifts, with C-2 and C-5 being significantly affected by their respective substituents. The carbons of the isopropyl and methyl ester groups will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (ester) | 158-162 |

| C-5 (furan) | 160-164 |

| C-2 (furan) | 144-148 |

| C-3 (furan) | 118-122 |

| C-4 (furan) | 108-112 |

| -OCH₃ (ester) | 51-53 |

| -CH- (isopropyl) | 28-32 |

| -CH₃ (isopropyl) | 22-24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Furan-2-carboxylate (B1237412) Derivatives

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the H-3 and H-4 protons of the furan ring would be expected, confirming their adjacent positions. nih.gov Additionally, a correlation between the isopropyl CH proton and the isopropyl methyl protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the furan ring protons (C-3 to H-3 and C-4 to H-4) and the isopropyl group (CH to its corresponding carbon, and CH₃ to its corresponding carbon). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O) as well as the C-2 of the furan ring. The isopropyl CH proton would show correlations to the C-5 of the furan ring and the isopropyl methyl carbons. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₄O₃), the exact mass can be calculated.

The HRMS spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a high degree of mass accuracy, which can be used to confirm the molecular formula.

| Ion | Calculated m/z |

| [C₁₀H₁₄O₃]⁺ | 182.0943 |

| [C₁₀H₁₅O₃]⁺ ([M+H]⁺) | 183.1016 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the ester and the substituted furan ring.

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. Other key absorptions would include C-O stretching from the ester, C-H stretching from the alkyl and aromatic parts of the molecule, and vibrations characteristic of the furan ring.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Ester C=O | Stretch | 1715-1730 |

| Ester C-O | Stretch | 1250-1300 |

| Furan Ring C=C | Stretch | 1500-1600 |

| Furan Ring =C-H | Stretch | 3100-3150 |

| Isopropyl/Methyl C-H | Stretch | 2850-3000 |

X-ray Crystallography for Solid-State Structure Analysis of Related Furan-2-carboxylate Structures

While specific single-crystal X-ray diffraction data for this compound is not extensively available in the public domain, a wealth of information can be gleaned from the crystallographic analysis of structurally related furan-2-carboxylate derivatives. These studies provide valuable insights into the likely solid-state conformation, molecular geometry, and intermolecular interactions that would characterize the title compound. The planarity of the furan ring, the orientation of the carboxylate and isopropyl groups, and the nature of crystal packing are key features that can be understood by examining these analogous structures.

Detailed crystallographic studies have been successfully performed on various substituted furan-2-carboxylic acids and their esters. These analyses are crucial for understanding the three-dimensional arrangement of atoms and the forces that govern the formation of the crystal lattice. For many furan derivatives, obtaining high-quality crystals suitable for X-ray diffraction can be challenging due to factors like limited solubility. mdpi.com Consequently, researchers often turn to more soluble derivatives, such as methyl esters, to facilitate crystal growth and structural analysis. mdpi.com

In the crystal structure of 5-(Hydroxymethyl)furan-2-carboxylic acid , the furan ring is nearly coplanar with the carboxyl group, with a maximum atomic deviation of only 0.0248 Å. nih.gov The crystal packing in this molecule is stabilized by conventional O—H⋯O hydrogen bonds and weaker C—H⋯O interactions. nih.gov Similarly, the analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate revealed a planar character for the molecule, with the crystal structure being dominated by stacking interactions and minor contributions from long-range C-H···O bonds. mdpi.com

Another relevant example is diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate , which possesses four contiguous substituents on the furan ring. semanticscholar.org Its X-ray analysis confirmed the polysubstituted nature of the furan unit and provided precise data on bond lengths and angles. semanticscholar.org

The table below summarizes key crystallographic data for several furan-2-carboxylate derivatives, illustrating the commonalities and variations in their solid-state structures.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 5-(Hydroxymethyl)furan-2-carboxylic acid | C6H6O4 | Orthorhombic | Not specified | a = 10.838 Å b = 7.2601 Å c = 15.526 Å | nih.gov |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | C12H8FNO5 | Not specified | Not specified | Not specified | mdpi.com |

| Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | C17H19NO5 | Not specified | Not specified | Not specified | semanticscholar.org |

| 2,5-Bis[(4-fluorophenyl)iminomethyl]furan | C18H12F2N2O | Monoclinic | C2/c | a = 32.9033 Å b = 6.02694 Å c = 7.14998 Å β = 95.5021° | nih.gov |

These examples demonstrate a consistent planarity of the furan core, with intermolecular forces such as hydrogen bonding and π-π stacking playing crucial roles in stabilizing the crystal lattice. mdpi.comnih.govnih.gov For this compound, one would anticipate a similar planar furan ring. The orientation of the methyl ester and the isopropyl group would be influenced by steric and electronic factors, and the crystal packing would likely be governed by weaker van der Waals forces and potential C-H···O interactions, given the absence of strong hydrogen bond donors.

Chemical Transformations and Reactivity of Methyl 5 Isopropylfuran 2 Carboxylate

Reactions at the Furan (B31954) Ring

The reactivity of the furan ring in Methyl 5-isopropylfuran-2-carboxylate is influenced by the electron-donating isopropyl group at the 5-position and the electron-withdrawing methyl carboxylate group at the 2-position.

Furan is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack on the furan ring typically occurs at the 2- and 5-positions, as the carbocation intermediates formed are more stabilized by resonance. pearson.comquora.com In the case of this compound, the 2- and 5-positions are already substituted. Therefore, electrophilic substitution would be directed to the 3- and 4-positions. The directing effects of the existing substituents play a crucial role. The isopropyl group at C5 is an activating, ortho-, para-directing group, while the methyl carboxylate group at C2 is a deactivating, meta-directing group. This would suggest that electrophilic attack is most likely to occur at the C4 position.

Common electrophilic aromatic substitution reactions for furans include nitration, bromination, and formylation. numberanalytics.com For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride, while bromination can be carried out with bromine in the presence of a catalyst like iron(III) bromide. numberanalytics.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Furan derivatives, including furan-2-carboxylates, can participate in these reactions, typically after conversion to a halide or triflate. For example, 2-bromobenzo[b]furans undergo efficient cross-coupling with alkenylaluminum reagents in the presence of a palladium catalyst. rsc.org Similarly, Suzuki cross-coupling reactions of benzofuran (B130515) derivatives with arylboronic acids have been successfully performed in aqueous media using a palladium catalyst. mdpi.com These methodologies allow for the introduction of various substituents onto the furan ring, highlighting the versatility of palladium catalysis in modifying furan-2-carboxylate (B1237412) structures. researchgate.net

| Reaction | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Pd(II) complex, K2CO3, EtOH/H2O | 2-Arylbenzo[b]furans |

| Alkenylation | PdCl2/XantPhos, Alkenylaluminum | 2-Alkenylbenzo[b]furans |

The furan ring can be hydrogenated to yield dihydrofuran and ultimately tetrahydrofuran (B95107) derivatives. rsc.org This reduction can be achieved using various catalytic systems. For instance, the asymmetric hydrogenation of substituted furans has been accomplished using iridium catalysts with pyridine-phosphinite ligands, yielding enantiomerically enriched tetrahydrofurans. nih.gov Ruthenium catalysts bearing N-heterocyclic carbene ligands have also been employed for the enantioselective hydrogenation of disubstituted furans. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation. acs.org Photocatalytic hydrogenation using metal-loaded titanium(IV) oxide has also been reported for the conversion of furan to tetrahydrofuran. researchgate.net

The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. While furan itself is a reactive diene, the presence of electron-withdrawing groups, such as the carboxylate in furan-2-carboxylates, can decrease its reactivity. nih.govresearchgate.net However, it has been demonstrated that 2-furoic acids and their derivatives can still participate in Diels-Alder reactions with dienophiles like maleimides, especially when the reaction is conducted in water, which can enhance the reaction rate. nih.govbiorizon.eursc.org The resulting oxabicycloheptene adducts are versatile intermediates for the synthesis of various carbocyclic compounds. nih.govbiorizon.eu

Reactions Involving the Ester Functionality

The methyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters.

Transesterification Processes

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process is typically catalyzed by either an acid or a base. For this compound, this reaction allows for the conversion of the methyl ester into other alkyl esters, which can be useful for modifying the compound's physical properties, such as its boiling point or solubility.

Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, and after a series of proton transfer steps, methanol (B129727) is eliminated, yielding the new ester. masterorganicchemistry.com

Base-catalyzed transesterification, often using an alkoxide that corresponds to the desired alcohol, proceeds via nucleophilic addition of the alkoxide to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion to form the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

The table below illustrates the expected products from the transesterification of this compound with various common alcohols.

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 5-isopropylfuran-2-carboxylate |

| n-Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | n-Propyl 5-isopropylfuran-2-carboxylate |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOⁱPr) | Isopropyl 5-isopropylfuran-2-carboxylate |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 5-isopropylfuran-2-carboxylate |

Reduction of the Ester Group

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding (5-isopropylfuran-2-yl)methanol. This transformation is a key step in the synthesis of various furan-based derivatives where a hydroxymethyl group is required.

The choice of reducing agent is crucial for this conversion. Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). In contrast, milder reducing agents like Sodium Borohydride (NaBH₄) are generally unreactive towards esters under standard conditions, allowing for selective reduction of other functional groups if present. organic-chemistry.org

The reduction process involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide group and a subsequent second hydride attack on the resulting aldehyde intermediate, which is then protonated upon workup to yield the primary alcohol.

The following table summarizes the reduction of the ester group.

| Starting Material | Reducing Agent | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ (workup) | (5-isopropylfuran-2-yl)methanol |

Transformations of the Isopropyl Moiety

The isopropyl group attached to the furan ring is an alkyl substituent and is generally less reactive than the ester functional group or the furan ring itself. Transformations of the isopropyl moiety typically require more vigorous reaction conditions and often involve radical pathways, targeting the tertiary carbon atom, which is analogous to a benzylic position.

While the furan ring can be sensitive to strongly oxidative or acidic conditions, potentially leading to ring-opening or polymerization, specific reactions can be targeted at the isopropyl group under controlled conditions. researchgate.net For instance, radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the substitution of the tertiary hydrogen with a bromine atom.

Another possible transformation is the oxidation of the tertiary carbon. However, this can be challenging without affecting the furan ring. Milder oxidation methods would be necessary to attempt the conversion of the isopropyl group to a tertiary alcohol or a ketone, though such reactions on furan-substituted isopropyl groups are not widely documented and could result in low yields or complex product mixtures. The stability of the furan ring is a critical consideration in designing such transformations. numberanalytics.com

Due to the inherent stability of the alkyl group, direct transformations are less common compared to reactions involving the more reactive sites of the molecule.

Theoretical and Computational Studies of Methyl 5 Isopropylfuran 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of Methyl 5-isopropylfuran-2-carboxylate at a molecular level. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure and derive key reactivity descriptors. scielo.org.mxresearchgate.netnih.gov The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are critical factors that govern the molecule's reactivity.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov For furan (B31954) derivatives, the HOMO is typically localized on the furan ring, making it the primary site for electrophilic attack. researchgate.netnih.gov The electron-donating isopropyl group at the C5 position is expected to increase the electron density of the ring, thereby raising the HOMO energy and enhancing its nucleophilicity. Conversely, the electron-withdrawing methyl carboxylate group at the C2 position lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the furan ring and the carboxylate group, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This information is invaluable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution. nih.gov

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity. The substituents likely modulate the gap to influence overall stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A lower value suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Indicates the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | μ2/(2η) | Quantifies the electrophilic power of the molecule. The carboxylate group contributes to this property. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways. pku.edu.cnresearchgate.net For a substituted furan like this compound, this approach can clarify the regioselectivity and stereoselectivity of various transformations.

One common reaction for furans is electrophilic aromatic substitution. Computational studies can model the attack of an electrophile on the furan ring. Due to the directing effects of the substituents, the attack is most likely to occur at the C3 or C4 position. DFT calculations can determine the activation energies for the formation of the sigma complexes (intermediates) at each position. mdpi.com The pathway with the lower activation energy will be the favored one. For instance, the reaction might proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate. pku.edu.cn

Another class of reactions relevant to furans is cycloaddition. DFT calculations have been used extensively to study the mechanisms of Diels-Alder ([4+2]) and other cycloaddition reactions involving furan rings. researchgate.netpku.edu.cn These studies can distinguish between concerted and stepwise pathways and explain the observed product distributions. For example, in a hypothetical cycloaddition reaction, computational modeling could compare the activation barriers for different approaches of the dienophile to the furan ring, thereby predicting the final stereochemistry. researchgate.netpku.edu.cn

The table below illustrates how computational modeling could be used to compare different reaction pathways for a hypothetical electrophilic bromination of this compound.

| Reaction Pathway | Description | Computed Activation Free Energy (ΔG‡) (kcal/mol) - Illustrative |

|---|---|---|

| Attack at C3 | Electrophilic attack at the C3 position of the furan ring. | 18.5 |

| Attack at C4 | Electrophilic attack at the C4 position of the furan ring. | 21.2 |

| Side-chain reaction | Reaction at the isopropyl group. | >30 |

Note: The energy values are illustrative and represent typical results from such a computational study, indicating that attack at the C3 position is kinetically favored.

Conformational Analysis of Furan-2-carboxylate (B1237412) Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. For this compound, the most significant degree of conformational flexibility comes from the rotation around the single bond connecting the furan ring (C2) to the carbonyl carbon of the ester group.

Computational studies on similar 2-substituted furan carbonyl compounds, such as furfural, have shown that the molecule predominantly exists in two planar conformations. rsc.orgmdpi.com These are often referred to as OO-cis and OO-trans (or syn and anti), depending on the relative orientation of the furan ring's oxygen atom and the carbonyl oxygen.

OO-cis (syn): The furan ring oxygen and the carbonyl oxygen are on the same side of the C2-carbonyl bond.

OO-trans (anti): The furan ring oxygen and the carbonyl oxygen are on opposite sides of the C2-carbonyl bond.

Studies on related molecules like N-methylfuran-2-carboxamide have demonstrated through quantum mechanical calculations that one conformer is typically more stable than the other, though the energy difference can be small. nih.gov For this compound, the OO-cis conformer is generally expected to be slightly more stable due to favorable electrostatic interactions. The energy barrier for rotation between these two conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. mdpi.com

| Conformer | Relative Orientation | Calculated Relative Energy (kcal/mol) - Representative | Population at 298 K (%) - Representative |

|---|---|---|---|

| OO-cis (syn) | Furan O and Carbonyl O are eclipsed. | 0.00 | ~70% |

| OO-trans (anti) | Furan O and Carbonyl O are opposed. | ~0.5 - 1.0 | ~30% |

| Transition State | Perpendicular orientation between ring and substituent. | ~5.0 - 7.0 | - |

Note: The energy and population values are representative based on studies of analogous furan-2-carboxylate and furan-2-carboxamide derivatives. nih.gov

Methyl 5 Isopropylfuran 2 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The furan (B31954) scaffold is a fundamental building block in the synthesis of a wide array of complex organic molecules. While specific examples detailing the use of methyl 5-isopropylfuran-2-carboxylate are not extensively documented in publicly available literature, the synthetic utility of analogous 5-substituted-furan-2-carboxylates is well-established. These compounds serve as precursors for molecules with potential applications in medicinal chemistry and materials science. The reactivity of the furan ring, including its ability to participate in cycloaddition reactions and its susceptibility to electrophilic substitution, makes it a valuable starting point for intricate synthetic pathways.

The furan moiety is a recurring structural motif in numerous natural products. orientjchem.org Although a direct application of this compound in the total synthesis of a natural product is not readily found in the literature, its structural elements are present in various natural compounds. For instance, the related compound, methyl 5-methyl-2-furancarboxylate, has been identified as a volatile organic compound released by bacteria. mdpi.com The synthesis of natural products often involves the use of furan derivatives as key intermediates, which are later transformed into more complex heterocyclic systems. The isopropyl group on the furan ring could offer unique steric and electronic properties that can be exploited in the stereoselective synthesis of natural product scaffolds.

Building Block for Novel Furan-Containing Heterocycles and Scaffolds

Furan-2-carboxylic acid and its esters are recognized as valuable starting materials for the synthesis of a variety of other heterocyclic compounds. These transformations often involve reactions that modify or replace the furan ring. For example, 5-aryl-furan-2-carboxylic acids have been successfully used to design and synthesize 1,2,4-thiadiazole, 1,3,4-oxadiazole, and orientjchem.orgontosight.airesearchgate.nettriazolo[3,4-b] mdpi.comontosight.airesearchgate.netthiadiazole derivatives. researchgate.net

A pertinent example of the synthetic utility of a closely related compound is the derivatization of methyl-5-(hydroxymethyl)-2-furan carboxylate. This compound has been used as a precursor to synthesize a series of amine and amide derivatives. orientjchem.org These transformations highlight the potential of the carboxylate group and the substituent at the 5-position to be chemically modified to introduce new functionalities and build novel heterocyclic scaffolds. The reactions employed in these syntheses, such as amination and amide coupling, could similarly be applied to this compound to generate a library of new chemical entities.

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Amine, Triethylamine, Reflux | Amide Derivatives | Biological Activity Screening orientjchem.org |

| 5-(Acetoxymethyl)furan-2-carboxylic acid | Tryptamine, DCC, DMAP | Amide Derivative | Biological Activity Screening orientjchem.org |

| 5-Arylfuran-2-carbonyl chlorides | Potassium thiocyanate, then 5-methyl-1,2-oxazol-3-amine | 1,2,4-Thiadiazole Derivatives | Heterocyclic Synthesis researchgate.net |

| 5-Arylfuran-2-carbonyl chlorides | 5-(2-furyl)-1H-tetrazole | 1,3,4-Oxadiazole Derivatives | Heterocyclic Synthesis researchgate.net |

Derivatization for Structure-Activity Relationship (SAR) Studies in Related Furan Systems

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). While specific SAR studies on this compound are not detailed in the available literature, research on analogous furan derivatives provides a clear blueprint for such investigations.

A study on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives demonstrates how modifications to the furan scaffold can impact biological activity. orientjchem.org In this research, the hydroxymethyl group and the carboxylate were modified to produce a series of amine and amide derivatives, which were then evaluated for their cytotoxic and antibacterial activities. orientjchem.org The results of this study are summarized in the table below.

| Compound | Modification | Biological Activity Highlight |

|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Parent Compound | Showed anticancer and antibacterial activity. orientjchem.org |

| Amine Derivative (8c) | Derivatization of the hydroxymethyl group | More potent anticancer activity than the parent compound, but not active against S. aureus and B. cereus. orientjchem.org |

| Amide Derivative (9c) | Derivatization of the carboxylate group | Significantly less potent than the corresponding amine derivative. orientjchem.org |

This study underscores how alterations at the 5-position and the 2-position of the furan ring can modulate biological effects. The isopropyl group in this compound, being more lipophilic and sterically demanding than a hydroxymethyl group, would be expected to impart different physicochemical properties to its derivatives. This could influence their binding to biological targets, membrane permeability, and metabolic stability, making it a valuable analogue for SAR studies. Derivatization of the carboxylate moiety into amides, esters, or other functional groups would further allow for a systematic investigation of the SAR of this particular furan scaffold.

Analytical Methodologies for Detection and Quantification of Methyl 5 Isopropylfuran 2 Carboxylate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of Methyl 5-isopropylfuran-2-carboxylate, providing the necessary separation from reactants, byproducts, or complex matrix components. The choice of technique depends on the analyte's volatility and polarity, as well as the specific requirements of the analysis, such as speed, sensitivity, or scale.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov Furan (B31954) and its derivatives are well-suited for GC-MS analysis due to their volatility. restek.comrestek.com

The sample, typically after extraction and concentration, is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. mdpi.com The column's stationary phase separates compounds based on their boiling points and affinities. For furan derivatives, non-polar or medium-polarity columns like those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS) or specialized columns like Rxi-624Sil MS are commonly employed for effective separation. restek.commdpi.comgcms.cz

After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for definitive identification. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, sensitivity and selectivity for the target analyte can be significantly enhanced. gcms.cz

Below is a table summarizing typical GC-MS parameters applicable for the analysis of furan derivatives like this compound.

| Parameter | Typical Setting | Purpose |

| Column Type | HP-5MS, Rxi-624Sil MS (30 m x 0.25 mm ID) | Separation of volatile organic compounds. |

| Carrier Gas | Helium | Inertly transports sample through the column. |

| Flow Rate | ~1 mL/min (constant flow) | Ensures consistent retention times. |

| Injection Mode | Split/Splitless | Split for higher concentrations, Splitless for trace analysis. |

| Injector Temp. | 250-280 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp 35-40°C, ramp to 200-250°C | Separates compounds based on boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules for identification. |

| MS Detector | Quadrupole, Ion Trap | Scans a range of m/z values or monitors selected ions (SIM). |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes before MS detection. |

This table presents generalized parameters based on the analysis of similar furan derivatives. mdpi.comgcms.cz Method optimization is required for specific applications.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that may not be sufficiently volatile or stable for GC analysis. dss.go.th For furan-2-carboxylate (B1237412) derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar ester, can be effectively retained and separated on C18 or similar reversed-phase columns. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). dss.go.thsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure that any carboxylic acid impurities are in their protonated form, leading to sharper peaks and more reproducible retention times. sielc.comsielc.com

Detection is commonly achieved using an ultraviolet-visible (UV-Vis) or photodiode array (PDA) detector. dss.go.thshimadzu.com The furan ring possesses a chromophore that absorbs UV light, typically in the range of 254-280 nm, allowing for sensitive detection. dss.go.th HPLC is particularly useful for purity assessments of synthesized compounds and for quantifying higher concentration samples. selleckchem.com

The following table outlines typical HPLC conditions for the analysis of furan carboxylates.

| Parameter | Typical Setting | Purpose |

| Column Type | C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column. |

| Buffer | 0.1% Phosphoric Acid or Formic Acid | Suppresses ionization for better peak shape. |

| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of separation and analysis time. |

| Injection Volume | 10 - 20 µL | Introduces a precise amount of sample. |

| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) | Ensures reproducible retention times. |

| Detector | UV-Vis or Photodiode Array (PDA) | Detection at ~254 nm or ~280 nm. |

This table provides representative conditions based on methods for similar furanic compounds. dss.go.thsielc.comshimadzu.com Specific parameters must be optimized for this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions, identifying compounds in a mixture, and determining purity. wikipedia.orglibretexts.org In the context of this compound, TLC is an invaluable tool for tracking the progress of its synthesis, for example, by observing the consumption of starting materials and the appearance of the desired ester product. researchgate.netorientjchem.orgumich.edu

The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate of glass or aluminum. wisc.edu A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). wisc.edu The mobile phase travels up the plate via capillary action, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases. wikipedia.org

Due to the ester functionality and the furan ring, this compound is a compound of medium polarity. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) or benzene (B151609) and a more polar solvent like ethyl acetate (B1210297) or chloroform. tandfonline.com After development, the separated spots can be visualized. Since the furan ring is UV-active, spots can often be seen under a UV lamp at 254 nm. wikipedia.orgtandfonline.com Alternatively, placing the plate in a chamber with iodine vapor can be used to stain the spots. tandfonline.com The retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—helps in identifying the compound. libretexts.org

| Parameter | Typical Setting |

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Hexane/Ethyl Acetate or Benzene/Chloroform mixtures |

| Application | Capillary spotter |

| Development | In a closed chamber saturated with solvent vapor |

| Visualization | UV light (254 nm) or Iodine vapor |

This table summarizes common TLC practices for the analysis of organic compounds like furan derivatives. orientjchem.orgtandfonline.com

Solid Phase Micro Extraction (SPME) in Furan Derivative Analysis

Solid Phase Micro Extraction (SPME) is a solvent-free sample preparation technique that is particularly effective for extracting and concentrating volatile and semi-volatile organic compounds from a sample matrix prior to GC-MS analysis. nih.gov For furan derivatives present in complex matrices like food or environmental samples, headspace SPME (HS-SPME) is the preferred method. researchgate.net This approach combines extraction and concentration into a single step, improving sensitivity and reducing matrix interference. researchgate.net

In HS-SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase) above the sample. researchgate.net Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov The choice of fiber coating is critical for efficient extraction. For furan and its alkylated derivatives, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are often selected due to their high affinity for small, volatile molecules. mdpi.comresearchgate.net

Several parameters must be optimized to maximize extraction efficiency, including extraction time, temperature, sample volume, and the addition of salt (salting out) to increase the volatility of the analytes. mdpi.comnih.gov After extraction, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for separation and analysis by GC-MS. researchgate.net SPME coupled with GC-MS provides a highly sensitive method for the trace-level detection of furan derivatives. mdpi.comresearchgate.net

| Parameter | Typical Setting | Purpose |

| Fiber Coating | CAR/PDMS or DVB/CAR/PDMS | Adsorbs volatile furan derivatives from the headspace. |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects by sampling the vapor phase. |

| Sample Prep | Sample heating (30-60 °C), addition of NaCl | Increases analyte volatility and partitioning into headspace. |

| Extraction Time | 10 - 40 min | Allows analytes to reach equilibrium with the fiber. |

| Agitation | 250 - 600 rpm | Speeds up the equilibration process. |

| Desorption | Thermal desorption in GC injector (250-280 °C) | Releases analytes from the fiber into the GC system. |

| Desorption Time | 1 - 5 min | Ensures complete transfer of analytes to the GC column. |

This table outlines typical HS-SPME conditions used for the analysis of furan derivatives in various matrices. mdpi.comgcms.czresearchgate.net

Q & A

What are the established synthetic routes for Methyl 5-isopropylfuran-2-carboxylate, and how can reaction parameters be optimized to improve yield?

Basic Research Question

The synthesis of methyl-substituted furan carboxylates typically involves esterification or Friedel-Crafts alkylation. For example, analogous compounds like Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate are synthesized via nucleophilic substitution or catalytic esterification . Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Maintaining 60–80°C to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Which analytical techniques are most effective for characterizing this compound and ensuring purity?

Basic Research Question

Structural confirmation and purity assessment require multimodal analysis:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl and ester groups) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) for purity >98% .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral validation .

How can computational methods elucidate the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations can model electronic effects:

- Electrophilic sites : Calculate Fukui indices to predict reactivity at the furan ring’s α-positions .

- Solvent effects : Use COSMO-RS to simulate solvent interactions during esterification.

Benchmark against experimental data (e.g., regioselectivity in nitration or halogenation) to validate computational models.

What experimental strategies address contradictory biological activity data for furan carboxylates?

Advanced Research Question

Discrepancies in antimicrobial or anti-inflammatory studies may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .

- Structural analogs : Compare this compound with derivatives like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid to isolate substituent effects .

- Dose-response curves : Use nonlinear regression to identify EC₅₀ values and validate reproducibility.

How can researchers design stability studies for this compound under varying storage conditions?

Advanced Research Question

Follow pharmacopeial guidelines for accelerated stability testing:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- Analytical monitoring : Track purity via HPLC and identify byproducts using LC-MS .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life under standard conditions.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde):

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

How can regioselectivity challenges in modifying the furan ring be resolved during derivative synthesis?

Advanced Research Question

Regioselective functionalization requires:

- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer electrophiles to desired positions.

- Catalytic systems : Use Pd-catalyzed C–H activation for targeted substitution .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates.

What role does this compound play in medicinal chemistry as a pharmaceutical intermediate?

Advanced Research Question

As a scaffold, it enables:

- Prodrug development : Ester hydrolysis in vivo to release bioactive carboxylic acids .

- Structure-activity relationship (SAR) studies : Modify the isopropyl group to enhance pharmacokinetic properties (e.g., logP) .

Validate metabolic stability using hepatocyte microsomal assays.

How can researchers validate spectroscopic data for novel derivatives of this compound?

Basic Research Question

Cross-validate with authoritative databases:

- NIST Chemistry WebBook : Compare IR and mass spectra with reference compounds .

- Collaborative datasets : Share raw NMR/HPLC data via platforms like PubChem for peer verification .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Question

Implement Quality by Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.